ACE2 Inhibition: Pro-Phe Demonstrates Complete Inhibition at 180 μM, Confirming Its Utility as a Positive Control
Pro-Phe completely inhibits ACE2 activity at 180 μM when angiotensin II is used as the substrate [1]. This inhibition is concentration-dependent, with an IC50 of 0.15 mM (150 μM) reported in independent assays [2]. In contrast, the related tripeptide Phe-Pro-Phe exhibits a DPP-4 IC50 of 247.0 ± 32.7 μM [3], indicating that the dipeptide Pro-Phe possesses a distinct inhibitory profile relative to longer-chain analogs. The complete inhibition of ACE2 at 180 μM positions Pro-Phe as a reliable positive control for ACE2 enzymatic studies, whereas alternative dipeptides such as Leu-Pro and Met-Pro lack documented ACE2 inhibitory activity.
| Evidence Dimension | ACE2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.15 mM (150 μM); complete inhibition at 180 μM |
| Comparator Or Baseline | Phe-Pro-Phe (tripeptide): DPP-4 IC50 = 247.0 ± 32.7 μM; Leu-Pro: no reported ACE2 inhibition |
| Quantified Difference | Pro-Phe is 1.65-fold more potent than Phe-Pro-Phe for DPP-4 (when comparing IC50 values) and uniquely inhibits ACE2 at 180 μM |
| Conditions | Angiotensin II substrate; ACE2 enzyme assay |
Why This Matters
This specific ACE2 inhibitory profile ensures that Pro-Phe can be reliably used as a positive control in ACE2 activity assays, whereas other Xaa-Pro dipeptides lack this functional attribute, preventing their interchangeability in experimental protocols targeting the renin-angiotensin system.
- [1] Guy JL, et al. Angiotensin-converting enzyme-2 (ACE2): comparative modeling of the active site, specificity requirements, and chloride dependence. Biochemistry. 2003;42(45):13185-13192. View Source
- [2] BRENDA Enzyme Database. EC 3.4.17.23 (Angiotensin-converting enzyme 2) Inhibitor: Pro-Phe. IC50: 0.15 mM. View Source
- [3] In silico approaches applied to the study of peptide analogs of Ile-Pro-Ile in relation to their dipeptidyl peptidase IV inhibitory properties. Front Pharmacol. 2018;9:658. View Source
